molecular formula C₂₇H₂₇D₅N₆ B1147112 6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 1292840-54-0

6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine

Cat. No.: B1147112
CAS No.: 1292840-54-0
M. Wt: 445.61
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, also known as this compound, is a useful research compound. Its molecular formula is C₂₇H₂₇D₅N₆ and its molecular weight is 445.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Synthesis and Derivatives

A variety of novel heterocyclic compounds incorporating pyrimidine moieties have been synthesized, showcasing the versatility of these structures in drug design and development. The synthesis of these compounds often involves intramolecular cyclization, highlighting their potential in creating novel therapeutic agents (Ho & Suen, 2013).

Antiproliferative Activity

Compounds with pyrido[1,2-a]pyrimidin-4-one derivatives have been evaluated for their antiproliferative effects against various human cancer cell lines. Some derivatives showed promising activity, indicating their potential as anticancer agents (Mallesha et al., 2012).

Tyrosine Kinase Inhibitors

Derivatives structurally related to the query compound have been investigated as inhibitors of tyrosine kinase activity, particularly in the context of cancer treatment. Studies focus on their synthesis, including isotopically labeled versions for ADME (absorption, distribution, metabolism, and excretion) and bio-analytical studies, highlighting their importance in drug development and pharmacokinetic research (Zhang et al., 2005).

Metabolic Pathways

Research on the metabolism of related antineoplastic tyrosine kinase inhibitors in patients has provided insights into their metabolic pathways, identifying primary metabolites and mechanisms of action. This research is crucial for understanding the pharmacological and therapeutic effects of these compounds (Gong et al., 2010).

Analytical Techniques

The development of analytical methods for the separation and characterization of imatinib mesylate and related substances demonstrates the ongoing need for precise analytical tools in pharmaceutical research, ensuring the quality control of medicinal compounds (Ye et al., 2012).

Mechanism of Action

Target of Action

AEE788-d5, also known as 6-[4-[[4-(1,1,2,2,2-Pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine, is a multitargeted inhibitor of the human epidermal receptor (HER) 1/2 and vascular endothelial growth factor receptor (VEGFR) 1/2 receptor family tyrosine kinases . These receptors play a significant role in angiogenesis and proliferation of various types of cancer .

Mode of Action

AEE788-d5 interacts with its targets by inhibiting the tyrosine kinase activity of EGFR, HER-2, and VEGFR . It efficiently inhibits growth factor-induced EGFR and ErbB2 phosphorylation in tumors . The inhibition of these receptors disrupts multiple survival signaling pathways, including mitogen-activated protein kinase (MAPK) and Akt .

Biochemical Pathways

The inhibition of EGFR, HER-2, and VEGFR by AEE788-d5 affects multiple biochemical pathways. It abrogates the MAPK and Akt signaling pathways, which are crucial for cell survival and proliferation . This disruption leads to the inhibition of tumor cell proliferation and angiogenesis .

Pharmacokinetics

It’s known that the compound is orally active , suggesting it has good bioavailability

Result of Action

The inhibition of EGFR, HER-2, and VEGFR by AEE788-d5 leads to a decrease in tumor cell proliferation and angiogenesis . It also induces apoptosis in various cancer cell types when combined with histone deacetylase inhibitors . The compound was associated with unacceptable toxicity and minimal activity for the treatment of recurrent glioblastoma .

Action Environment

The action of AEE788-d5 can be influenced by various environmental factors. For instance, the presence of enzyme-inducing anticonvulsant drugs can reduce the concentrations of AEE788-d5 Moreover, the compound’s efficacy can be influenced by the specific genetic and molecular environment of the tumor cells

Properties

IUPAC Name

6-[4-[[4-(1,1,2,2,2-pentadeuterioethyl)piperazin-1-yl]methyl]phenyl]-N-[(1R)-1-phenylethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6/c1-3-32-13-15-33(16-14-32)18-21-9-11-23(12-10-21)25-17-24-26(28-19-29-27(24)31-25)30-20(2)22-7-5-4-6-8-22/h4-12,17,19-20H,3,13-16,18H2,1-2H3,(H2,28,29,30,31)/t20-/m1/s1/i1D3,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OONFNUWBHFSNBT-MTOGIFQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4NC(C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])N1CCN(CC1)CC2=CC=C(C=C2)C3=CC4=C(N3)N=CN=C4N[C@H](C)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.